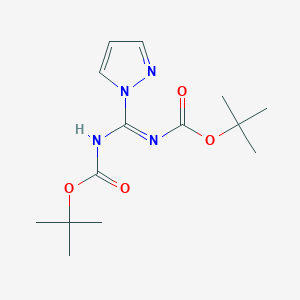

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

Description

Properties

CAS No. |

152120-54-2 |

|---|---|

Molecular Formula |

C14H22N4O4 |

Molecular Weight |

310.35 g/mol |

IUPAC Name |

tert-butyl (NE)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-pyrazol-1-ylmethylidene]carbamate |

InChI |

InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)16-10(18-9-7-8-15-18)17-12(20)22-14(4,5)6/h7-9H,1-6H3,(H,16,17,19,20) |

InChI Key |

QFNFDHNZVTWZED-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1 |

Isomeric SMILES |

CC(C)(C)OC(=O)N/C(=N\C(=O)OC(C)(C)C)/N1C=CC=N1 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1 |

Appearance |

Powder |

Pictograms |

Irritant |

Synonyms |

[[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]-carbamic Acid 1,1-Dimethylethyl Ester; [[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]carbamic Acid 1,1-Dimethylethyl Ester; 1-[N,N’-Di(tert-butoxycarbonyl)amidino]-1H- |

Origin of Product |

United States |

Historical Trajectory and Evolution of Guanidinylating Reagents in Organic Synthesis

The journey to develop effective guanidinylating reagents has been a long and incremental one, driven by the frequent appearance of the guanidine (B92328) functional group in a vast array of natural products and pharmaceuticals. nih.gov Early methods for introducing a guanidine group were often harsh and lacked general applicability. The inherent high basicity and nucleophilicity of guanidines meant that they could interfere with a wide range of chemical transformations, necessitating their introduction late in a synthetic sequence or the use of indirect methods. nih.gov

Traditional, indirect approaches commonly involved the conversion of a primary amine to a more stable precursor, such as an azide, phthalimide, or carbamate. nih.gov These latent amine equivalents could then be carried through multiple synthetic steps before being unmasked and converted to the desired guanidine. While functional, these methods often added considerable length and complexity to a synthesis.

The quest for milder and more direct methods led to the development of a variety of guanidinylating reagents. Early examples included the use of cyanamide (B42294) in the presence of a catalyst, such as scandium(III) triflate, which allowed for the guanylation of amines in aqueous solutions. organic-chemistry.org Other approaches utilized reagents like S-methylisothioureas, whose reactivity could be enhanced by the addition of activating agents. organic-chemistry.org However, these reagents were not without their drawbacks, including the potential for side reactions and the need for harsh conditions in some cases.

A significant breakthrough came with the introduction of pyrazole-based guanidinylating agents. Reagents such as 1H-pyrazole-1-carboxamidine hydrochloride offered a more controlled and efficient means of guanidinylation. nih.gov Further refinement led to the development of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, a reagent that combines the reactivity of the pyrazole (B372694) leaving group with the robust protection afforded by the di-Boc groups. This combination has proven to be highly effective for the mild and efficient guanidinylation of a wide range of amines. tcichemicals.com

Fundamental Importance of Protected Guanidine Moieties in Complex Molecule Synthesis

The guanidine (B92328) functional group is a recurring motif in a multitude of biologically active compounds, including the essential amino acid arginine. nih.gov Its unique electronic properties, characterized by high basicity and the ability to form strong hydrogen bonds, are often critical for molecular recognition and biological activity. chemicalbook.com However, these very properties make the unprotected guanidine group a liability during the intricate steps of complex molecule synthesis.

The strongly basic nature of the guanidine moiety can lead to a host of undesirable side reactions, including epimerization of stereocenters, elimination reactions, and the deprotonation of sensitive functional groups. Its high nucleophilicity can result in unwanted additions to electrophilic centers within the molecule. To circumvent these issues, the use of protecting groups is indispensable.

A protecting group strategy involves temporarily masking the reactive guanidine functionality with a chemical moiety that is stable to the reaction conditions employed in subsequent synthetic steps. nih.gov This "protected" guanidine can then be carried through the synthesis until it is no longer a liability, at which point the protecting groups are removed to reveal the free guanidine.

Overview of N,n Di Boc 1h Pyrazole 1 Carboxamidine As a Preeminent Guanidinylation Reagent

Established Synthetic Protocols from 1H-Pyrazole-1-carboxamidine Hydrochloride

The conversion of 1H-pyrazole-1-carboxamidine hydrochloride to this compound is typically achieved through a two-step Boc protection sequence. The initial step involves the formation of the mono-Boc derivative, which is then further protected to yield the desired di-Boc compound. chemicalbook.com

Sequential Boc Protection Using Di-tert-butyl Dicarbonate

Di-tert-butyl dicarbonate (Boc)₂O is the standard reagent for introducing the Boc protecting group onto the guanidinyl moiety of 1H-pyrazole-1-carboxamidine. The reaction proceeds in a stepwise manner. The first equivalent of (Boc)₂O reacts with the more nucleophilic terminal nitrogen of the guanidinium (B1211019) salt, which is deprotonated in situ, to form the N-mono-Boc-1H-pyrazole-1-carboxamidine intermediate. chemicalbook.com Subsequently, a second equivalent of (Boc)₂O is introduced to protect the remaining NH group, yielding this compound. chemicalbook.com

Strategic Application of Bases for Deprotonation (e.g., Diisopropylethylamine, Sodium Hydride, Lithium Hydride)

The choice of base is critical for the success of the sequential Boc protection. A milder, non-nucleophilic organic base is typically employed for the initial mono-protection, while a stronger base is required for the second protection step.

For the formation of the mono-Boc derivative, diisopropylethylamine (DIPEA) is a commonly used base. chemicalbook.com Its role is to neutralize the hydrochloride salt of the starting material and to facilitate the reaction with the first equivalent of di-tert-butyl dicarbonate.

The introduction of the second Boc group requires a stronger base to deprotonate the less acidic remaining NH group of the mono-Boc intermediate. Sodium hydride (NaH) and lithium hydride (LiH) are effective for this purpose. chemicalbook.com5z.com Lithium hydride has been reported to provide a higher yield (95%) compared to sodium hydride (76%) under similar conditions. 5z.com The higher reactivity of lithium hydride can be advantageous in driving the reaction to completion.

The following table summarizes the reaction conditions for the sequential Boc protection:

| Step | Reagent | Base | Solvent | Temperature | Time | Yield |

| Mono-Boc Protection | 1 equiv. Di-tert-butyl dicarbonate | Diisopropylethylamine | Acetonitrile (B52724) | Room Temperature | 1-20 h | Not specified |

| Di-Boc Protection | 3 equiv. Di-tert-butyl dicarbonate | Lithium Hydride | Not specified | Not specified | Not specified | 95% |

| Di-Boc Protection | 3 equiv. Di-tert-butyl dicarbonate | Sodium Hydride | Not specified | Not specified | Not specified | 76% |

Methodologies for Purification and Isolation of this compound

Following the synthesis, the crude this compound product requires purification to remove unreacted starting materials, the mono-Boc intermediate, and other byproducts. The two primary methods for purification are column chromatography and crystallization.

Silica gel chromatography is a widely used technique for isolating the desired product. chemicalbook.com A typical elution system involves a gradient of ethyl acetate in hexane. organic-chemistry.org This method is effective for separating the di-Boc product from the more polar mono-Boc intermediate and other impurities.

Crystallization is another effective method for obtaining highly pure this compound. A common solvent system for crystallization is a mixture of methanol and water (MeOH/H₂O), which yields a cream-to-white crystalline solid. chemicalbook.com Another reported method involves crystallization from hexane at a low temperature (-5°C), which also produces a white solid. 5z.com

The following table outlines the purification methodologies:

| Method | Details | Outcome |

| Silica Gel Chromatography | Eluent: Ethyl acetate/hexane gradient | Effective separation of di-Boc from mono-Boc and other impurities |

| Crystallization | Solvent system: Methanol/Water | Cream-to-white crystalline solid |

| Crystallization | Solvent: Hexane, Temperature: -5°C | White solid |

Process Optimization and Scale-Up Considerations in this compound Synthesis

Optimizing the synthesis of this compound is crucial for improving efficiency, reducing costs, and ensuring consistent product quality, particularly for large-scale production. Key parameters for optimization include reagent stoichiometry, reaction temperature, and solvent selection. For instance, using a significant excess of di-tert-butyl dicarbonate (3 equivalents) has been shown to favor the formation of the di-Boc product. 5z.com

When scaling up the synthesis, several factors must be carefully considered. The management of exotherms, especially during the addition of strong bases like sodium hydride or lithium hydride, is critical for safety. Efficient mixing is also essential to ensure homogenous reaction conditions in larger reactors. The choice of solvent becomes more critical at scale, with considerations for cost, safety, and environmental impact. Work-up procedures, including quenching of the reaction and extraction of the product, need to be adapted for larger volumes. Finally, the purification method must be scalable; for instance, crystallization is often more practical and cost-effective than chromatography for large quantities of material.

Comprehensive Reaction Mechanism of Guanidinylation with Amine Substrates

The guanidinylation of amines using this compound proceeds through a two-step addition-elimination mechanism. This process is favored due to the electrophilic nature of the central carbon atom of the carboxamidine and the stability of the resulting pyrazole leaving group.

Nucleophilic Attack on the Carboxamidine Electrophilic Center

The reaction is initiated by the nucleophilic attack of an amine substrate on the electrophilic carbon atom of the pyrazole-1-carboxamidine. This carbon is rendered electrophilic by the electron-withdrawing effects of the adjacent nitrogen atoms and the pyrazole ring. The lone pair of electrons on the nitrogen atom of the amine attacks this electrophilic center, leading to the formation of a tetrahedral intermediate. This step is typically the rate-determining step of the reaction. The reaction is generally carried out under mild conditions, often at room temperature, and can be accelerated by microwave irradiation. 5z.comorganic-chemistry.org

Pyrazole as an Efficient Leaving Group

Following the nucleophilic attack, the tetrahedral intermediate collapses. This results in the elimination of 1H-pyrazole, a stable aromatic heterocycle. The stability of the pyrazole anion is a key driving force for the reaction, making it an excellent leaving group. nih.gov The resulting product is a di-Boc-protected guanidine. The use of pyrazole-based guanidinylating agents is advantageous over other methods due to the mild reaction conditions and the ease of removal of the pyrazole byproduct. 5z.comacs.org

Influence of Tert-Butoxycarbonyl (Boc) Protecting Groups on Reaction Kinetics and Selectivity

The two tert-butoxycarbonyl (Boc) groups play a crucial role in modulating the reactivity and selectivity of the guanidinylation reaction. researchgate.netorganic-chemistry.org They serve to protect the highly basic guanidino moiety and influence the electronic and steric environment of the reaction center.

Electronic Effects on Amidino Carbon Electrophilicity

The Boc groups are electron-withdrawing, which further enhances the electrophilicity of the amidino carbon. This increased electrophilicity facilitates the initial nucleophilic attack by the amine. However, the bulky nature of the Boc groups can also introduce steric hindrance, which can affect the reaction rate, particularly with sterically demanding amines. The balance between these electronic and steric effects allows for a degree of control over the reaction. Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to investigate the impact of such protecting groups on the stability of reaction intermediates. mdpi.com

Stereochemical Implications in Guanidinylation Reactions

The presence of the bulky Boc groups can have significant stereochemical implications in guanidinylation reactions, especially when chiral amines are used as substrates. The steric bulk of the Boc groups can influence the facial selectivity of the nucleophilic attack, potentially leading to diastereomeric products. This is a critical consideration in the synthesis of chiral guanidine-containing molecules, such as the bicyclic guanidine alkaloid (+)-monanchorin. chemicalbook.comscbt.com The stereochemical outcome can be influenced by factors such as the solvent, temperature, and the specific structure of the amine substrate.

Intramolecular Interactions and Conformational Analysis of the Guanidine Moiety

Once the di-Boc-protected guanidine is formed, intramolecular interactions and conformational preferences of the guanidine moiety become important. The planarity of the guanidinium group is influenced by the substituents. The presence of the two Boc groups can restrict rotation around the C-N bonds, leading to distinct conformational isomers. rsc.org These conformational preferences can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods. rsc.org Intramolecular hydrogen bonding can also play a role in stabilizing specific conformations, particularly in the solid state. beilstein-journals.org

The following table summarizes the key aspects of the reactivity of this compound:

| Aspect | Description | Key Factors | References |

| Reaction Mechanism | Two-step addition-elimination | Nucleophilic attack of amine, pyrazole leaving group | 5z.comorganic-chemistry.orgnih.govacs.org |

| Role of Boc Groups | Protection, modulation of reactivity and selectivity | Electron-withdrawing nature, steric bulk | researchgate.netorganic-chemistry.orgmdpi.com |

| Stereochemistry | Influenced by Boc groups and substrate chirality | Facial selectivity of nucleophilic attack | chemicalbook.comscbt.com |

| Conformational Analysis | Restricted rotation around C-N bonds | Intramolecular interactions, hydrogen bonding | rsc.orgbeilstein-journals.org |

Affinity for Biological Relevant Anions (Carbonates, Phosphates)

The guanidine group, a key functional moiety within this compound, is well-documented for its ability to interact with biologically significant anions such as carbonates and phosphates. This affinity arises from the capacity of the guanidine group to become protonated under physiological pH conditions, forming a positively charged guanidinium ion. chemicalbook.com This positive charge facilitates strong electrostatic interactions with negatively charged species.

The nitrogen and hydrogen atoms on the guanidine group exhibit a pronounced affinity for carbonates and phosphates, readily forming hydrogen bonds. chemicalbook.com These interactions are not merely electrostatic; they are directional and play a crucial role in molecular recognition. In biological systems, guanidinium groups, such as the side chain of arginine, are frequently observed to form robust hydrogen bonds with phosphate (B84403) and carboxylate groups, which contributes to the stability of protein structures and enzyme-substrate binding. researchgate.net Computational studies have corroborated these observations, demonstrating that the presence of a negative charge on the hydrogen bond acceptor significantly enhances the strength of the hydrogen bond in guanidinium complexes. researchgate.net Density functional theory (DFT) calculations on guanidinium-amino acid pairs have shown that negatively charged aspartate and glutamate (B1630785) residues interact exceptionally strongly with the guanidinium ion. rsc.org This inherent ability to bind to phosphates and carbonates is a fundamental aspect of the reactivity of guanidine-containing compounds in biological contexts.

Hydrogen Bonding Characteristics within Guanidine-Containing Systems

The hydrogen bonding capabilities of the guanidine moiety are central to its chemical behavior and its utility in various applications. The guanidinium cation, formed upon protonation, acts as a potent hydrogen bond donor. researchgate.net The planarity of the guanidinium ion and the spatial arrangement of its N-H bonds allow for the formation of multiple, well-defined hydrogen bonds.

Studies on guanidinium-containing solutions have revealed that the guanidinium cation has a substantial effect on the structure of water. nih.gov It has been shown to induce a more linear arrangement of water hydrogen bonds compared to bulk water. nih.gov This influence on the surrounding solvent molecules is a direct consequence of the strong hydrogen bonding between the guanidinium ion and water.

Theoretical and Computational Studies on this compound and Analogues

Protonation Pathways and Energy Landscapes of Pyrazole Carboxamidines

Theoretical calculations have been employed to investigate the protonation of 1H-pyrazole-1-carboxamidine (PyCA), the parent compound of this compound. These studies show that the most energetically favorable protonation site is the exocyclic imine nitrogen atom of the carboxamidine group, leading to the formation of a cationic species. researchgate.netresearchgate.net This finding is supported by the crystal structures of several salts of PyCA, where the proton is consistently located on this nitrogen. researchgate.net

The energy landscape of protonation is crucial for understanding the reactivity of these molecules. Computational analyses have explored various potential protonation sites and have determined the relative energies of the resulting cations. researchgate.net The stability of the formed cation is a key determinant of the compound's basicity and its subsequent reactions. For instance, the high pKa of guanidine (13.6) is a direct reflection of the stability of its protonated form, the guanidinium ion. researchgate.net

Tautomeric Equilibria and Energetic Stability of Related Guanidine Forms

Guanidines, including pyrazole carboxamidines, can exist in different tautomeric forms. The position of the double bond and the proton on the nitrogen atoms can vary, leading to an equilibrium between amino and imino forms. rsc.orgresearchgate.net The relative stability of these tautomers is influenced by several factors, including the nature of the substituents, the solvent, and temperature. mdpi.comresearchgate.net

Computational studies, often using DFT methods, have been instrumental in predicting the tautomeric equilibria and the pKa values of individual tautomers for various substituted guanidines. rsc.orgnih.gov For N,N'-disubstituted guanidines, gas-phase calculations have indicated that the relative stability of different tautomers can be finely tuned by the electronic properties of the substituents. mdpi.com For example, in a study of N,N'-disubstituted guanidines, one tautomer was generally found to be the most stable, though the energy difference to other tautomers was in some cases small. mdpi.com The solvent can also play a significant role; for instance, DMSO is often used as a solvent in these studies to mimic biological environments. rsc.org

Table 1: Calculated Relative Stabilities of Guanidine Tautomers This table is a representative example based on findings for substituted guanidines and is intended for illustrative purposes. Actual values for this compound would require specific calculations.

| Tautomer | Geometry | Relative Energy (kJ/mol) |

| Tautomer 1 | cis-trans | High |

| Tautomer 2 | cis-cis | Most Stable |

| Tautomer 3 | - | 15-17 higher than T2 |

Data adapted from a computational study on N,N'-substituted guanidines. mdpi.com

Vibrational Spectroscopy Analysis in the Context of Intermolecular Interactions

Quantum-chemical calculations are frequently used to aid in the interpretation of experimental vibrational spectra. nih.goviaea.org By calculating the harmonic vibrational frequencies and comparing them to the experimental data, a detailed assignment of the observed bands can be made. researchgate.net This analysis can reveal information about the strength of hydrogen bonding networks within the crystal structure. researchgate.net For example, in a study of salts of 1H-pyrazole-1-carboxamidine, the strength of the hydrogen bonds was correlated with shifts in the vibrational frequencies. researchgate.net

Recent studies on pyrazole-carboxamide derivatives have utilized FT-IR to confirm the presence of key functional groups. For instance, the characteristic NH stretching vibrations and carbonyl group absorptions provide direct evidence for the molecular structure. nih.gov The analysis of vibrational spectra, in conjunction with computational modeling, is a powerful tool for elucidating the subtle interplay of intermolecular forces that govern the properties of these compounds.

Strategic Applications of N,n Di Boc 1h Pyrazole 1 Carboxamidine in Advanced Organic Synthesis

Integration into Peptide and Peptidomimetic Chemistry

The guanidinium (B1211019) side chain of arginine is a key structural motif in many biologically active peptides, playing a crucial role in molecular recognition, binding, and cellular uptake. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine provides a reliable method for the introduction of this important functional group, enabling the synthesis of a diverse array of peptides and peptidomimetics with tailored properties.

Site-Selective Guanidinylation of Amino-Termini and Lysine (B10760008) Side Chains

A significant advantage of this compound is its utility in the site-selective modification of peptides. The reagent can be employed to convert the primary amino groups of N-terminal residues and the ε-amino group of lysine side chains into guanidinium groups. This transformation can dramatically alter the biological activity of a peptide. For instance, N-terminal guanidinylation of TIPP (Tyr-Tic-Phe-Phe) peptides has been shown to significantly change their opioid activity profile. nih.gov

The site-selectivity of the guanidinylation reaction is typically achieved through the use of orthogonal protecting group strategies. For example, in solid-phase peptide synthesis (SPPS), the N-terminal α-amino group can be selectively deprotected while the lysine side chains remain protected, allowing for specific reaction at the N-terminus. Conversely, the use of a lysine residue with a selectively removable side-chain protecting group, such as Alloc or Dde, enables the specific guanidinylation of that particular lysine residue.

Table 1: Comparison of Guanidinylation Targets in Peptides

| Target Site | Common Protecting Group Strategy | Impact of Guanidinylation |

| N-terminus | Temporary α-amino protecting group (e.g., Fmoc) is removed, while side chains remain protected. | Can alter receptor binding, improve cell permeability, and modify biological activity. |

| Lysine Side Chain | Use of an orthogonal protecting group on the lysine side chain (e.g., Alloc, Dde) that can be removed selectively. | Introduces a positive charge at a specific position, mimicking arginine and potentially enhancing protein-protein interactions or cellular uptake. |

Synthesis of Arginine Mimetics for Protein Engineering and Design

The ability to convert lysine residues into arginine-like residues through guanidinylation is a powerful tool in protein engineering and design. This "lysine-to-arginine" mutation at the chemical level allows for the investigation of the role of specific cationic charges in protein structure and function. Arginine mimetics created using this compound can be used to probe salt-bridge interactions, hydrogen bonding networks, and other electrostatic interactions that are critical for protein stability and enzymatic activity.

Furthermore, the synthesis of non-natural arginine analogues with modified side chains is facilitated by this reagent. These arginine mimetics can be incorporated into peptides to enhance their proteolytic stability, improve their pharmacokinetic properties, or to fine-tune their binding affinity for a specific biological target. For example, the synthesis of arginine building blocks with increased lipophilicity has been explored for the development of peptide prodrugs. nih.gov

Adaptation for Solid-Phase Peptide Synthesis Methodologies

This compound is well-suited for solid-phase peptide synthesis (SPPS), which is the standard method for the chemical synthesis of peptides. The guanidinylation reaction can be carried out on the resin-bound peptide, allowing for easy purification by simple filtration and washing steps. The reaction is typically performed in a suitable organic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

The efficiency of on-resin guanidinylation can be influenced by the nature of the solid support and the reaction conditions. Studies have shown that while this compound is an effective reagent, other guanidinylating agents, such as N,N'-di-Boc-N''-triflylguanidine, may offer higher yields and faster reaction times in some cases. nih.gov However, the pyrazole-based reagent remains a popular choice due to its commercial availability, stability, and favorable reactivity profile.

Table 2: Typical Conditions for On-Resin Guanidinylation

| Parameter | Condition |

| Reagent | This compound |

| Solvent | Dimethylformamide (DMF) or Dichloromethane (DCM) |

| Base | Diisopropylethylamine (DIPEA) or Triethylamine (TEA) |

| Temperature | Room temperature |

| Reaction Time | Typically several hours to overnight |

| Monitoring | Kaiser test or other qualitative tests for primary amines |

Contributions to the Synthesis of Natural Products and Complex Biomolecules

The reliable and mild conditions associated with this compound make it an ideal reagent for the late-stage introduction of a guanidinium group in the total synthesis of complex natural products.

Stereoselective Total Synthesis of Bicyclic Guanidine (B92328) Alkaloids (e.g., (+)-Monanchorin)

The bicyclic guanidine alkaloid (+)-monanchorin, isolated from a marine sponge, possesses a unique and challenging chemical architecture. The total synthesis of this natural product provides a compelling example of the strategic use of this compound. In a key step of the synthesis, a primary amine precursor is treated with the guanidinylating agent to install the di-Boc-protected guanidino group. This reaction proceeds with high chemoselectivity, leaving other sensitive functional groups within the molecule intact. chemicalbook.comscbt.comthermofisher.com

The stereochemistry of the final natural product is carefully controlled throughout the synthetic sequence, and the introduction of the guanidinium group does not affect the established stereocenters. The final deprotection of the Boc groups, typically under acidic conditions, unmasks the guanidinium moiety and completes the synthesis of (+)-monanchorin. The successful application of this compound in this context highlights its importance in the construction of complex, biologically active natural products.

Formation of Isoindole Derivatives through Diels-Alder Cycloadditions

The Diels-Alder reaction, a powerful C-C bond-forming transformation, has been effectively employed for the synthesis of complex cyclic systems. This compound plays a crucial role in preparing guanidine-substituted dienes for these cycloadditions, leading to the formation of novel isoindole derivatives.

One notable application involves the guanylation of 7-azabenzonorbornadiene with this compound, which furnishes the corresponding N,N'-Di-Boc-protected guanidine precursor in a 62% yield. This precursor can then undergo further transformations. An alternative and even more efficient route involves the in situ generation of benzyne, which undergoes a cycloaddition reaction with a pyrrole (B145914) bearing the N,N'-Di-Boc-guanidinyl group, affording the desired isoindole precursor in an impressive 84% yield. mdpi.com

Furthermore, the versatility of this methodology is demonstrated in the synthesis of a tetrafluoro-substituted isoindole derivative. The reaction of tetrafluoroazabenzonorbornadiene with this compound, conducted via ball-milling, provides the corresponding cycloadduct in a 35% yield. mdpi.com These examples underscore the utility of this compound in accessing functionalized isoindole scaffolds, which are valuable intermediates in medicinal chemistry and materials science.

Application in the Development of Targeted Small Molecule Inhibitors

The guanidinium group is a key pharmacophore in a multitude of biologically active molecules due to its ability to engage in strong hydrogen bonding and electrostatic interactions with biological targets. This compound serves as an essential reagent for the incorporation of this functional group in the synthesis of targeted small molecule inhibitors.

Design and Synthesis of Enzyme Inhibitors (e.g., Sphingosine Kinase Inhibitors)

Sphingosine kinases (SphKs) are important enzymes in signal transduction pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Consequently, the development of potent and selective SphK inhibitors is a significant therapeutic strategy. This compound has been instrumental in the synthesis of a variety of guanidine-containing SphK inhibitors.

In a typical synthetic sequence, an appropriate amine precursor is reacted with this compound to install the di-Boc-protected guanidine group. Subsequent deprotection under acidic conditions yields the final guanidinium salt. This strategy has been successfully applied to generate libraries of potential SphK inhibitors, allowing for the exploration of structure-activity relationships (SAR). For instance, various aliphatic and aromatic amines have been guanidinylated using this reagent to probe the impact of different substituents on inhibitor potency and selectivity. mdpi.com

Synthesis of Guanidine-Containing Scaffolds for Drug Discovery (e.g., Anti-Cancer and Anti-Inflammatory Agents)

The guanidine moiety is a common feature in a wide array of pharmacologically active compounds, including those with anti-cancer and anti-inflammatory properties. chemicalbook.comnih.govnih.gov The ability of the guanidinium group to mimic the side chain of arginine allows these molecules to interact with various biological targets. This compound provides a convenient and efficient method for constructing these valuable scaffolds.

While direct synthesis of numerous anti-cancer and anti-inflammatory agents using this specific reagent is an area of ongoing research, the general utility of guanidine-containing compounds in these therapeutic areas is well-established. chemicalbook.comnih.gov For example, guanidine derivatives have been incorporated into molecules designed to inhibit tumor growth and reduce inflammation. chemicalbook.comnih.gov The development of novel synthetic routes using this compound is poised to accelerate the discovery of new and more effective anti-cancer and anti-inflammatory agents.

Broad Substrate Scope in Guanidinylation Reactions

A key advantage of this compound is its broad substrate scope, enabling the guanidinylation of a wide variety of amines under relatively mild conditions. This versatility makes it a preferred reagent for many synthetic applications.

Reactivity Profiling with Primary and Secondary Aliphatic Amines

This compound reacts efficiently with both primary and secondary aliphatic amines to afford the corresponding protected guanidines in good to excellent yields. 5z.comorganic-chemistry.org The reaction typically proceeds smoothly at room temperature or with gentle heating. The table below provides a selection of reported yields for the guanidinylation of various aliphatic amines, showcasing the general effectiveness of this reagent.

| Amine Substrate | Product | Yield (%) | Reference |

| 7-Azabenzonorbornadiene | N,N'-Di-Boc-guanidinyl-7-azabenzonorbornadiene | 62 | mdpi.com |

| Azabenzonorbornadiene derivative | N,N'-Di-Boc-guanidinyl-azabenzonorbornadiene derivative | 86 | mdpi.com |

| Various primary and secondary amines | Corresponding N,N'-Di-Boc-guanidines | Moderate to high | 5z.com |

This table is illustrative and represents a selection of reported yields. Actual yields may vary depending on the specific substrate and reaction conditions.

Efficacy with Sterically Hindered and Electronically Deactivated Amines

The guanidinylation of sterically hindered and electronically deactivated amines can be challenging for many reagents. While comprehensive studies detailing the reactivity of this compound with a wide array of such challenging substrates are still emerging, the existing literature suggests its utility in these contexts. For instance, the successful guanidinylation of the relatively hindered 7-azabenzonorbornadiene system points towards its capability to react with sterically demanding amines. mdpi.com

However, for particularly challenging substrates, such as highly hindered secondary amines or anilines bearing strong electron-withdrawing groups, alternative reagents or more forcing reaction conditions may be necessary. For example, other pyrazole-based guanidinylating reagents have been specifically developed for the efficient guanidinylation of electron-deficient and hindered amines. sigmaaldrich.com Further research is needed to fully delineate the scope and limitations of this compound with these challenging amine substrates.

Versatility with Aromatic and Heteroaromatic Amine Substrates

This compound exhibits broad applicability in the guanylation of both aromatic and heteroaromatic amines. The reagent's reactivity allows for the smooth conversion of anilines and various heterocyclic amines into their corresponding N,N'-di-Boc-protected guanidines, which can be readily deprotected under acidic conditions.

Research has demonstrated the successful guanylation of a range of primary and secondary amines, including those with aromatic and heteroaromatic moieties. organic-chemistry.org The reactions are typically carried out under mild conditions, often at room temperature, and proceed with good to excellent yields. This versatility is crucial for the synthesis of complex molecules where harsh reaction conditions could compromise other functional groups.

A notable example of its application with a heteroaromatic amine is the guanylation of 7-azabenzonorbornadiene. mdpi.com In this synthesis, the reaction with this compound proceeds in chloroform (B151607) at room temperature over seven days, affording the desired N,N'-di-Boc-guanidinylated product in a 62% yield. mdpi.com This example highlights the reagent's utility in modifying complex, strained ring systems.

The general reaction scheme involves the nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine, leading to the displacement of the pyrazole (B372694) leaving group. The reaction is often facilitated by the use of a suitable solvent such as acetonitrile (B52724) or chloroform.

Interactive Table: Guanylation of Aromatic and Heteroaromatic Amines

| Amine Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| 7-Azabenzonorbornadiene | This compound | CHCl₃, rt, 7 days | N,N'-Di-Boc-guanidinyl-7-azabenzonorbornadiene | 62 | mdpi.com |

This table will be populated with more data as further research findings on the guanylation of various aromatic and heteroaromatic amines with this compound become available.

Potential for Reactions with Alcohols and Other Nucleophiles

While the reactivity of this compound with amines is well-established, its potential for reactions with other nucleophiles, such as alcohols and thiols, remains an area of ongoing investigation. The electrophilic nature of the carboxamidine carbon suggests that reactions with oxygen and sulfur nucleophiles are theoretically plausible.

Currently, there is a lack of specific, documented examples in the scientific literature detailing the successful reaction of this compound with alcohols or thiols to form the corresponding isoureas or isothioureas under standard conditions. The pyrazole moiety is a good leaving group, which is a key feature for the successful guanylation of amines. chemicalbook.com However, the nucleophilicity of alcohols and thiols is generally lower than that of amines, which may necessitate more forcing reaction conditions or the use of a catalyst to promote the reaction.

The development of reaction protocols for the efficient conversion of alcohols and thiols using this compound would significantly expand the synthetic utility of this reagent. Such transformations would provide a valuable route to O- and S-guanidinyl-modified compounds, which are of interest in medicinal chemistry and materials science. Further research is required to explore the scope and limitations of these potential reactions.

Comparative Analysis and Optimization Strategies for N,n Di Boc 1h Pyrazole 1 Carboxamidine Mediated Guanidinylation

Optimization of Reaction Parameters for Enhanced Efficiency

The efficiency of guanidinylation reactions using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is influenced by several key parameters. Optimizing these factors is crucial for achieving high yields and purity of the desired guanidinylated products.

In guanidinylation reactions, the stoichiometric ratio of this compound to the amine substrate is a critical factor. A slight excess of the guanidinylating reagent is often employed to ensure the complete conversion of the amine. For instance, in the guanidinylation of 4-bromophenethylamine, a 1.1-fold excess of this compound was used relative to the amine tcichemicals.com. This slight excess helps to drive the reaction to completion, maximizing the yield of the desired product. The use of a significant excess of the reagent is generally avoided to prevent complications during product purification.

| Amine Substrate | Stoichiometric Ratio (Guanidinylating Reagent:Amine) | Yield (%) | Reference |

| 4-Bromophenethylamine | 1.1 : 1 | 72 | tcichemicals.com |

The reaction temperature and duration are interdependent parameters that significantly impact the outcome of the guanidinylation. These reactions are typically conducted at room temperature, which is advantageous for substrates that may be sensitive to higher temperatures. The reaction time can vary from a few hours to overnight. For example, the reaction of 4-bromophenethylamine with this compound in Tetrahydrofuran (B95107) (THF) at room temperature was allowed to proceed for one day, resulting in a 72% yield of the guanidinylated product tcichemicals.com. Shorter reaction times may be sufficient for more reactive amines, while less reactive or sterically hindered substrates might require longer durations to achieve comparable yields. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of byproducts due to prolonged reaction times.

| Amine Substrate | Temperature (°C) | Duration | Yield (%) | Reference |

| 4-Bromophenethylamine | Room Temperature | 1 day | 72 | tcichemicals.com |

| Solvent | Amine Substrate | Reaction Conditions | Yield (%) | Reference |

| Tetrahydrofuran (THF) | 4-Bromophenethylamine | Room Temperature, 1 day | 72 | tcichemicals.com |

| Acetonitrile (B52724) (MeCN) | Primary Aliphatic Amines | Reflux, 2-3 hours | 59-93 | ntnu.no |

While the guanidinylation of amines with this compound can often proceed without the addition of an external base, the presence of a non-nucleophilic organic base can be beneficial in certain cases, particularly when dealing with amine salts or less reactive amines. Bases like Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate the reaction by deprotonating the amine salt or by activating the guanidinylating reagent. DIPEA is noted for its use in the preparation of the guanidinylating reagent itself chemicalbook.com. The strategic selection of the base and its stoichiometry is important to avoid side reactions and ensure a high yield of the desired product. The basicity and steric hindrance of the chosen base can influence the reaction pathway and efficiency.

Comparative Efficacy with Alternative Guanidinylating Reagents

The performance of this compound as a guanidinylating agent is best understood when compared with other commonly used reagents.

N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea is another widely used reagent for the guanidinylation of amines. Both reagents offer the advantage of introducing a di-Boc-protected guanidine (B92328) group, which can be deprotected under acidic conditions.

This compound:

Advantages: It is a stable, crystalline solid that is easy to handle. The reaction by-product, pyrazole (B372694), is weakly basic and can be easily removed during workup. The reactions are generally clean and proceed under mild conditions.

Disadvantages: The reactivity might be lower for sterically hindered or electron-deficient amines, potentially requiring longer reaction times or the use of a base.

N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea:

Advantages: This reagent is also effective for the guanidinylation of a wide range of primary and secondary amines.

Disadvantages: The reaction releases methyl mercaptan as a byproduct, which is a volatile and malodorous compound, requiring careful handling and appropriate workup procedures. The reaction often requires the use of a coupling agent or promoter, such as a mercury(II) salt, which introduces toxicity concerns and additional purification steps.

In a comparative context, while both reagents are effective, this compound offers a more user-friendly and environmentally benign profile due to the nature of its byproduct and the avoidance of heavy metal promoters. The choice between the two reagents may depend on the specific substrate, scale of the reaction, and the desired workup conditions.

Relative Reactivity Against Unprotected 1H-Pyrazole-1-carboxamidine Hydrochloride

The reactivity of this compound in guanidinylation reactions presents a significant improvement over its unprotected precursor, 1H-pyrazole-1-carboxamidine hydrochloride. The presence of the two tert-butoxycarbonyl (Boc) protecting groups fundamentally alters the electronic properties and reaction mechanism of the reagent.

The Boc groups are electron-withdrawing, which increases the electrophilicity of the amidine carbon. This heightened electrophilicity makes the reagent more susceptible to nucleophilic attack by amines, facilitating the transfer of the di-Boc-guanidinyl group. In contrast, the unprotected 1H-pyrazole-1-carboxamidine hydrochloride requires basic conditions to neutralize the hydrochloride salt and generate the free base before it can react. This can lead to moderate yields and potential side reactions depending on the substrate and the base used scholaris.caacs.org.

The protected nature of this compound allows for milder reaction conditions, typically proceeding at room temperature without the need for a strong base chemicalbook.com. This minimizes the risk of base-induced side reactions, such as epimerization in chiral substrates. The primary byproduct of the reaction is pyrazole, which is generally easy to remove during workup. The synthesis of this compound itself starts from 1H-pyrazole-1-carboxamidine hydrochloride, highlighting the unprotected form as a foundational, albeit less reactive, starting material chemicalbook.com.

| Feature | This compound | 1H-Pyrazole-1-carboxamidine Hydrochloride |

| Protecting Groups | Two Boc groups | None |

| Reactivity | High | Moderate scholaris.ca |

| Reaction Conditions | Mild, often room temperature | Requires base to neutralize HCl |

| Electrophilicity | Enhanced by electron-withdrawing Boc groups | Lower |

| Side Reactions | Minimized due to mild conditions | Potential for base-induced side reactions |

| Typical Yields | Good to excellent | Moderate scholaris.ca |

Side Reaction Profiles and Byproduct Formation with Different Reagents

The guanidinylation reaction using this compound is generally clean and efficient. The primary byproduct of a successful reaction with an amine (R-NH₂) is 1H-pyrazole, which is typically removed via aqueous workup or chromatography.

The main "side reaction" or limitation is often an incomplete reaction, particularly with sterically hindered or electronically deactivated amines. In such cases, unreacted amine and the guanidinylating reagent may remain in the reaction mixture, necessitating purification by column chromatography to isolate the desired product tcichemicals.com.

Potential side reactions, though not commonly reported under optimized conditions, could include:

Reaction with other nucleophiles: If the substrate contains multiple nucleophilic sites (e.g., hydroxyl or thiol groups), there is a possibility of competing reactions, although amines are generally more nucleophilic and react preferentially.

Premature deprotection: Exposure to strong acidic conditions during the reaction or workup could lead to the partial or complete loss of the Boc protecting groups, resulting in a mixture of products.

Formation of N-acylurea-like byproducts: In the presence of carboxylic acids and coupling agents, undesired side reactions could occur, though this is outside the standard protocol for guanidinylation of amines.

The reaction profile is highly dependent on the substrate and the reaction conditions. For simple primary and secondary amines, the reaction is typically high-yielding with minimal byproduct formation.

| Reagent/Condition | Expected Product | Primary Byproduct | Potential Side Products/Issues |

| Primary Amine (R-NH₂) | R-NH-C(=NBoc)NHBoc | 1H-Pyrazole | Incomplete reaction with hindered amines |

| Secondary Amine (R₂NH) | R₂N-C(=NBoc)NHBoc | 1H-Pyrazole | Slower reaction rates, incomplete reaction |

| Substrate with -OH group | Preferential reaction at amine site | 1H-Pyrazole | Potential for O-guanidinylation (isourea formation) under certain conditions |

| Acidic workup | Deprotected Guanidine Salt | 1H-Pyrazole, t-butanol, CO₂ | Incomplete deprotection leading to mono-Boc species |

Future Research Trajectories and Innovations Utilizing N,n Di Boc 1h Pyrazole 1 Carboxamidine

Exploration of Expanded Synthetic Methodologies and Chemical Transformations

The primary application of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine lies in the guanidinylation of primary and secondary amines to afford Boc-protected guanidines. chemicalbook.com This transformation is valued for its mild reaction conditions and the stability of the resulting protected guanidines, which can be deprotected under acidic conditions. The synthesis of the reagent itself is well-established, typically involving the reaction of 1H-pyrazole-1-carboxamidine hydrochloride with di-tert-butyl dicarbonate. nih.gov

Future research will likely focus on expanding the scope of this reagent beyond simple amine guanidinylation. This includes its application in the synthesis of more complex and sterically hindered guanidines, which are often challenging to prepare using traditional methods. Furthermore, the reactivity of the pyrazole (B372694) leaving group could be exploited in novel chemical transformations. For instance, its potential in cycloaddition reactions or as a precursor for other functional groups warrants investigation.

A key area for development is the expansion of its use in the synthesis of guanidine-containing natural products and their analogues. The successful use of this compound in the stereoselective synthesis of the bicyclic guanidine (B92328) alkaloid (+)-monanchorin serves as a strong precedent for its application in other complex target-oriented syntheses. nih.gov

In-depth Mechanistic Investigations Using Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanism is paramount for optimizing existing synthetic protocols and for the rational design of new reagents and transformations. While the general mechanism of guanidinylation with this compound is understood to involve nucleophilic attack of the amine on the activated carboxamidine, a detailed picture of the transition state and the role of various reaction parameters is yet to be fully elucidated.

Advanced spectroscopic techniques, such as in-situ NMR spectroscopy, can provide real-time monitoring of the reaction progress, allowing for the identification of reaction intermediates and the determination of kinetic profiles. spectrabase.com Such studies can shed light on the rate-determining step and the influence of solvent, temperature, and additives on the reaction outcome. Spectroscopic data, including 1H NMR, 13C NMR, FTIR, and Raman spectra, are available for the starting material, this compound, providing a baseline for such mechanistic studies. bath.ac.uk

Computational chemistry, particularly density functional theory (DFT) calculations, can offer invaluable insights into the reaction mechanism at a molecular level. umn.edu By modeling the transition state of the guanidinylation reaction, it is possible to understand the electronic and steric factors that govern the reactivity and selectivity of the process. organic-chemistry.org These computational studies can be used to predict the reactivity of different substrates and to guide the design of more efficient catalysts or guanidinylating reagents.

Rational Design and Synthesis of Next-Generation Guanidinylating Reagents Based on the Pyrazole Scaffold

The success of this compound provides a strong foundation for the development of new and improved guanidinylating reagents. The pyrazole scaffold is particularly attractive due to its stability and the predictable reactivity of the C-N bond that is cleaved during the guanidinylation reaction.

Future research in this area will focus on the rational design of next-generation reagents with enhanced reactivity, selectivity, or altered protecting group strategies. For instance, the introduction of electron-withdrawing or -donating groups on the pyrazole ring could modulate the electrophilicity of the carboxamidine carbon, leading to faster reaction rates or improved selectivity for certain amines. The development of reagents with alternative protecting groups to the Boc group could offer orthogonality in complex synthetic sequences, allowing for selective deprotection in the presence of other acid-labile functionalities. nih.gov

Furthermore, the synthesis of novel pyrazole-carboxamide derivatives with inherent biological activities is a promising avenue of research. The pyrazole nucleus is a well-known pharmacophore present in numerous approved drugs, and combining it with the guanidine moiety could lead to the discovery of new therapeutic agents. mdpi.com

Integration into Automated Flow Chemistry and High-Throughput Screening Platforms

The increasing demand for the rapid synthesis and screening of large compound libraries in drug discovery and materials science has driven the adoption of automated synthesis and high-throughput screening (HTS) technologies. The integration of this compound into these platforms holds significant potential for accelerating the discovery of new guanidine-containing molecules.

Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for seamless multi-step synthesis. beilstein-journals.org The development of a continuous flow process for guanidinylation using this compound would enable the on-demand synthesis of protected guanidines with high purity and reproducibility. This would be particularly beneficial for the large-scale production of key intermediates.

Q & A

Q. Advanced

- Cross-validation : Combine NMR, HPLC, and MS to confirm intermediate structures (e.g., distinguishing Boc-deprotected vs. over-guanylated products) .

- Stability testing : Monitor Boc-group integrity under acidic conditions (e.g., HBr/acetic acid deprotection) to avoid premature cleavage .

- Impurity profiling : Use preparative HPLC (as in inhibitor 76-78 purification) to isolate and identify by-products .

What are critical storage and handling protocols for this reagent?

Q. Basic

- Storage : -20°C in sealed containers to prevent moisture absorption and degradation .

- Handling : Use inert atmospheres (N2/Ar) during reactions to avoid side reactions with ambient moisture .

How can selective deprotection of Boc groups be achieved in complex substrates?

Q. Advanced

- Acid selection : HBr/acetic acid (32%) removes Boc groups without disrupting peptidomimetic backbones .

- Stepwise deprotection : Use TFA for Boc removal in acid-labile systems, followed by neutralization to stabilize guanidine moieties .

What side reactions occur with this reagent, and how are they mitigated?

Q. Advanced

- Over-guanylation : Excess reagent leads to di-guanidinated by-products. Mitigate via strict stoichiometric control (1.2 equivalents) .

- Solvent incompatibility : Avoid DMF in Mitsunobu reactions to prevent side product formation .

- Base optimization : DIEA outperforms weaker bases (e.g., TEA) in minimizing racemization during peptide coupling .

How does this reagent compare to alternative guanylation agents in selectivity?

Q. Advanced

- Superior Boc protection : Unlike N-Boc-N′-TFA analogs, this reagent avoids trifluoroacetyl group interference, simplifying downstream deprotection .

- Reduced side reactions : Replaces problematic guanidination reagents (e.g., aminoimidazolone) to prevent unwanted cyclization .

What strategies enable scalable synthesis using this reagent?

Q. Advanced

- Gram-scale protocols : Adapt Mitsunobu conditions (DIAD/PPh3) for macrocycle synthesis, achieving 90% yields in final steps .

- Batch purification : Use flash column chromatography (DCM/EtOAc gradients) for intermediates, followed by lyophilization for final products .

How is this reagent applied in structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.